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Compound of Interest

2,6-Difluorophenylhydrazine
Compound Name:
hydrochloride

cat. No.: B1323558

An In-depth Technical Guide on the Spectroscopic Data of 2,6-Difluorophenylhydrazine
Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2,6-Difluorophenylhydrazine hydrochloride (CAS No. 502496-26-6). Due to the limited
availability of public domain spectroscopic data for this specific isomer, this guide leverages
data from closely related analogs, such as other fluorinated phenylhydrazine hydrochlorides, to
predict and summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data. This document also outlines detailed, generalized experimental
protocols for acquiring such data and presents a logical workflow for the spectroscopic
characterization of the title compound.

Introduction

2,6-Difluorophenylhydrazine hydrochloride is a substituted aromatic hydrazine of interest in
synthetic organic chemistry, particularly as a precursor for the synthesis of various heterocyclic
compounds with potential applications in drug discovery and development. Spectroscopic
analysis is crucial for the unambiguous identification and characterization of such molecules.
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This guide aims to provide a detailed reference for the expected spectroscopic signatures of
2,6-Difluorophenylhydrazine hydrochloride.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,6-
Difluorophenylhydrazine hydrochloride based on the analysis of structurally similar
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 2,6-
Difluorophenylhydrazine hydrochloride, H, 13C, and °F NMR are particularly informative.
The data presented below is a prediction based on known substituent effects and data from
analogous compounds.

Table 1: Predicted *H NMR Spectroscopic Data for 2,6-Difluorophenylhydrazine
hydrochloride

) Predicted Chemical ) o Predicted Coupling
Proton Assignment _ Predicted Multiplicity
Shift (8, ppm) Constants (J, Hz)
NH:2 10.0-11.0 Broad Singlet
NH 8.5-9.5 Broad Singlet
) ] ] J(H-F) = 8-10, J(H-H)
Aromatic CH (H4) 7.1-74 Triplet of Triplets

=~ 8-9

J(H-H) = 8-9, J(H-F) =

Aromatic CH (H3,H5) 6.9-7.1 Doublet of Doublets 8.10

Solvent: DMSO-ds

Table 2: Predicted 13C NMR Spectroscopic Data for 2,6-Difluorophenylhydrazine
hydrochloride
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Carbon Assignment

Predicted Chemical

Predicted Multiplicity

Predicted Coupling

Shift (8, ppm) Constants (J, Hz)
C2, C6 (C-F) 155 - 160 Doublet 1J(C-F) = 240-250
C1 (C-N) 130 - 135 Triplet 2)(C-F) = 10-15
C4 125 - 130 Triplet 3J(C-F) = 5-10
C3,C5 110 - 115 Doublet 2J(C-F) = 20-25

Solvent: DMSO-ds

Table 3: Predicted °F NMR Spectroscopic Data for 2,6-Difluorophenylhydrazine

hydrochloride

Fluorine Assignment

Predicted Chemical Shift (9,

ppm)

Predicted Multiplicity

Aromatic C-F

-110 to -120

Multiplet

Reference: CFCls

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
hydrochloride salt form will influence the N-H stretching frequencies.

Table 4: Predicted IR Absorption Bands for 2,6-Difluorophenylhydrazine hydrochloride
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Predicted Absorption Range

Functional Group Intensity
(cm~)
N-H Stretch (NHs*) 3200 - 2800 Strong, Broad
Aromatic C-H Stretch 3100 - 3000 Medium
C=C Aromatic Stretch 1600 - 1450 Medium to Strong
C-F Stretch 1300 - 1100 Strong
N-H Bend 1620 - 1550 Medium
C-N Stretch 1350 - 1250 Medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and elemental composition.

Table 5: Predicted Mass Spectrometry Data for 2,6-Difluorophenylhydrazine hydrochloride

Technique

Predicted m/z Value

Interpretation

Electrospray lonization (ESI+)

145.0577

[M+H]* (protonated free base)

High-Resolution MS (HRMS)

145.0577 (Calculated for
CeH7F2N2)

Confirmation of elemental

composition

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for aromatic hydrazines.

NMR Spectroscopy

e Instrumentation: A 400 MHz or higher field NMR spectrometer.

e Sample Preparation: Approximately 5-10 mg of 2,6-Difluorophenylhydrazine
hydrochloride is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
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Tetramethylsilane (TMS) is used as an internal standard for *H and 3C NMR. For °F NMR,
trichlorofluoromethane (CFCIs) is used as an external reference.

* 1H NMR Acquisition: A standard proton experiment is performed with a spectral width of
approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition: A proton-decoupled carbon experiment is performed with a spectral
width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

e 19F NMR Acquisition: A standard fluorine experiment is performed with a spectral width of
approximately 200 ppm, a relaxation delay of 1-2 seconds, and 64-256 scans.

IR Spectroscopy

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in a
1:100 ratio and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance
(ATR) accessory can be used with the neat solid sample.

o Acquisition: The spectrum is typically recorded from 4000 to 400 cm~* with a resolution of 4
cm~1, An average of 16-32 scans is typically used to improve the signal-to-noise ratio.

Mass Spectrometry

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped
with an electrospray ionization (ESI) source.

o Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or
acetonitrile at a concentration of approximately 1 mg/mL and then further diluted. The
solution is introduced into the mass spectrometer via direct infusion or through an HPLC
system.

o Acquisition: The analysis is performed in positive ion mode. The mass range is typically set
from m/z 50 to 500. The instrument is calibrated using a known standard to ensure high
mass accuracy.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1323558?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
characterization of 2,6-Difluorophenylhydrazine hydrochloride.

Sample Preparation

Synthesis and Purification of
2,6-Difluorophenylhydrazine hydrochloride

Spectroscopic Analysis

NMR Spectroscopy
(1H, 13C, 19F)
- Structural Elucidation

Mass Spectrometry (MS)
- Molecular Weight
- Elemental Composition

Infrared Spectroscopy (IR)
- Functional Group Identification

Data-iterpretation and Confiratation

Correlate Spectroscopic Data

:

Confirm Structure of
2,6-Difluorophenylhydrazine hydrochloride

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2,6-Difluorophenylhydrazine
hydrochloride.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of 2,6-Difluorophenylhydrazine hydrochloride. While experimental data for
this specific molecule is not widely published, the predictive data and general protocols
presented herein offer a valuable resource for researchers in the fields of chemical synthesis
and drug development. It is recommended that any newly synthesized batch of this compound
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be thoroughly characterized using the techniques outlined in this guide to confirm its identity
and purity.

 To cite this document: BenchChem. [spectroscopic data (NMR, IR, MS) of 2,6-
Difluorophenylhydrazine hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1323558#spectroscopic-data-nmr-ir-ms-of-2-6-
difluorophenylhydrazine-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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